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molecular formula C4H7BrN2O2 B3189740 N-Bromosuccinamide CAS No. 3493-39-8

N-Bromosuccinamide

Cat. No. B3189740
M. Wt: 195.01 g/mol
InChI Key: HHQJWDKIRXRTLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07741349B2

Procedure details

4′-Piperidinoacetophenone (203 mg, 1.00 mmol) was dissolved in THF (5 mL) and treated with lithium bis(trimethylsilyl)amide (1.10 mL, 11.0M in THF, 1.10 mmol). The solution was stirred for 30 minutes prior to the addition of chlorotrimethylsilane (140 μL, 1.10 mmol). After stirring for an additional 30 minutes N-bromosuccinamide (300 mg, 1.73 mmol) was added and the mixture was refluxed from 4 hours. Standard aqueous/ethyl acetate workup provided a yellow solid which was further purified by silica gel chromatography, eluting with 3:1 hexane/ethyl acetate, to provide 2-bromo-4′-piperidinoacetophenone as an off white solid (209 mg, 74%). 1H NMR (200 MHz, CDCl3) δ 8.75 (d, 2H), 6.84 (d, 2H), 4.61 (s, 2H), 3.40 (m, 4H), 1.68 (m, 6H).
Quantity
203 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
140 μL
Type
reactant
Reaction Step Three
Quantity
300 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[CH:12]=[CH:11][C:10]([C:13](=[O:15])[CH3:14])=[CH:9][CH:8]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C[Si]([N-][Si](C)(C)C)(C)C.[Li+].Cl[Si](C)(C)C.[Br:31]NC(=O)CCC(N)=O>C1COCC1.C(OCC)(=O)C>[Br:31][CH2:14][C:13]([C:10]1[CH:11]=[CH:12][C:7]([N:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)=[CH:8][CH:9]=1)=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
203 mg
Type
reactant
Smiles
N1(CCCCC1)C1=CC=C(C=C1)C(C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.1 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Step Three
Name
Quantity
140 μL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Four
Name
Quantity
300 mg
Type
reactant
Smiles
BrNC(CCC(=O)N)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed from 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
was further purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 3:1 hexane/ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCC(=O)C1=CC=C(C=C1)N1CCCCC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 209 mg
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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